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N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide is an organic compound that features a benzodioxole ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide typically involves the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.
Amidation reaction: The benzodioxole derivative is then reacted with 3-aminobenzamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Reduced aromatic rings or amines.
Substitution: Halogenated derivatives or substituted amides.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound can be used as a probe to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for novel polymers.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-3-(acetylamino)benzamide
- N-(1,3-benzodioxol-5-yl)-3-(butanoylamino)benzamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide is unique due to its specific combination of the benzodioxole ring and the propanoylamino group. This combination imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(propanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-16(20)18-12-5-3-4-11(8-12)17(21)19-13-6-7-14-15(9-13)23-10-22-14/h3-9H,2,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNICNNTVCUXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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